molecular formula C20H26N4O4 B2552459 N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 898427-13-9

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2552459
CAS No.: 898427-13-9
M. Wt: 386.452
InChI Key: YJDSOCNDRYZSJR-UHFFFAOYSA-N
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Description

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a tricyclic ethanediamide derivative featuring a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl core substituted with a methyl group at position 3 and a 2-(morpholin-4-yl)ethyl moiety on the ethanediamide nitrogen.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-13-16-12-15(11-14-3-2-5-24(17(14)16)20(13)27)22-19(26)18(25)21-4-6-23-7-9-28-10-8-23/h11-13H,2-10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDSOCNDRYZSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the morpholin-4-yl and ethanediamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

  • Structural Differences: The ethyl variant replaces the morpholinoethyl group with a simpler ethyl substituent, reducing polarity and likely decreasing aqueous solubility.

NDTDI (3-({2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide)

  • Core Variation : NDTDI features a 2-azatricyclo core instead of 1-azatricyclo, altering electron distribution and ring strain.
  • Substituent Profile: The diethyl and methylamino groups on the propanamide chain contrast with the morpholinoethyl group in the target compound, suggesting divergent pharmacokinetic properties (e.g., lipophilicity, metabolic stability) .

Thiazolidinone Derivatives (e.g., 3a-l in )

  • Scaffold Differences: These compounds incorporate a thiazolidinone ring fused to coumarin or arylidene groups, differing fundamentally from the tricyclic ethanediamide framework.
  • Synthetic Parallels : Both classes employ ZnCl₂-catalyzed cyclization, hinting at shared methodologies for heterocyclic ring formation .

Comparative Data Table

Compound Molecular Formula Core Structure Key Substituents Notable Properties
N-{3-methyl-2-oxo-1-azatricyclo[...]ethyl}ethanediamide (Target) C₁₉H₂₅N₃O₄ 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienyl 3-methyl, morpholinoethyl High polarity due to morpholine; potential solubility in polar solvents
N-ethyl-N'-{2-oxo-1-azatricyclo[...]ethanediamide C₁₇H₂₁N₃O₃ 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienyl Ethyl Lower solubility; reduced hydrogen-bonding capacity
NDTDI (3-({2-azatricyclo[...]propanamide) C₁₉H₂₇N₃O 2-azatricyclo[6.3.1.0⁴,¹²]dodecatetraenyl Methylamino, diethyl Increased lipophilicity; distinct metabolic profile

Research Findings and Implications

  • Structural Rigidity vs.
  • Solubility and Bioavailability: The morpholinoethyl group likely improves aqueous solubility over ethyl or diethyl substituents, a critical factor in drug design .
  • Synthetic Challenges : The complex tricyclic system necessitates precise catalytic conditions, as seen in ZnCl₂-mediated cyclizations for related heterocycles .

Biological Activity

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique azatricyclo structure and various functional groups. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C19H24N4O2
Molecular Weight 368.42 g/mol
CAS Number 898411-42-2

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of azatricyclo compounds have demonstrated potent antibacterial and antifungal activities against various pathogens.

Case Studies

  • Antibacterial Activity
    • A study evaluated the antibacterial efficacy of several azatricyclo derivatives against Gram-positive and Gram-negative bacteria. The tested compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL, significantly outperforming standard antibiotics like ampicillin and streptomycin .
    • The most active compound in the study exhibited MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating a strong antibacterial potential.
  • Antifungal Activity
    • The antifungal properties were assessed against common fungal pathogens, with MIC values showing effectiveness comparable to leading antifungal agents. Compounds demonstrated MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways by binding to their active sites.
  • Molecular Docking Studies : Computational studies suggest that the compound interacts with specific targets in microbial cells, disrupting essential functions and leading to cell death.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development:

Structural FeatureActivity Implication
Presence of azatricyclo frameworkEnhances interaction with biological targets
Morpholine substitutionPotentially increases solubility and bioavailability

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions with careful reagent selection. For example, acetylation steps using acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base, followed by gradient elution thin-layer chromatography (TLC) (MeOH/CH₂Cl₂) and recrystallization from ethyl acetate, yield purified product (58% yield). Key parameters include stoichiometric control, reaction time optimization (e.g., overnight stirring), and acid-base workup to isolate the product .

Q. How should researchers characterize the compound’s structural integrity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for functional group identification and stereochemical analysis. For instance, ¹H NMR in CDCl₃ reveals distinct peaks for aromatic protons (δ 7.69 ppm) and methyl groups (δ 1.21–1.50 ppm). X-ray crystallography (as in related tricyclic compounds) can resolve absolute configuration and hydrogen-bonding networks, critical for validating synthetic accuracy .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection, supplemented by mass spectrometry (ESI/APCI(+)), ensures purity. For example, ESI/APCI(+) data (e.g., m/z 347 [M+H]⁺) confirm molecular weight, while TLC monitors reaction progress. Residual solvent analysis via gas chromatography (GC) is advised for preclinical studies .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

Quantum chemical calculations (e.g., density functional theory) and reaction path simulations (as in ICReDD’s workflow) predict transition states and intermediates. Tools like COMSOL Multiphysics enable virtual optimization of reaction conditions (e.g., solvent selection, temperature gradients), reducing trial-and-error experimentation. Integrate computational data with experimental NMR/spectral results to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in biological activity data?

Apply comparative analysis frameworks (e.g., systematic variation of substituents in analogs) to isolate structure-activity relationships (SAR). For example, conflicting antibacterial results in similar tricyclic compounds may arise from differences in membrane permeability or target binding. Use molecular docking studies to correlate structural features (e.g., morpholinoethyl groups) with activity, and validate via in vitro assays .

Q. How can researchers optimize the compound’s stability and solubility for in vivo studies?

Conduct forced degradation studies under varied pH, temperature, and light conditions to identify unstable functional groups (e.g., the 2-oxo moiety). Solubility enhancements may involve co-solvent systems (e.g., PEG-400/water) or prodrug strategies. Monitor degradation products via LC-MS and compare with stability data from related azatricyclic derivatives .

Q. What advanced techniques elucidate intermolecular interactions in crystalline forms?

Single-crystal X-ray diffraction (SC-XRD) resolves packing motifs and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, asymmetric units in tricyclic analogs reveal three independent molecules with distinct hydrogen-bonding networks. Pair SC-XRD with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bond vs. van der Waals) .

Methodological Notes

  • Data Contradiction Management : Cross-validate experimental results with orthogonal techniques (e.g., NMR vs. XRD for conformation analysis) and apply statistical tools (e.g., principal component analysis) to identify outliers .
  • Experimental Design Training : Follow frameworks like CHEM/IBiS 416, emphasizing iterative hypothesis testing, controls (e.g., negative/positive), and reproducibility protocols .

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